Berupipam

Description

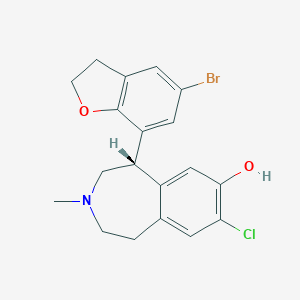

Structure

2D Structure

3D Structure

Properties

CAS No. |

150490-85-0 |

|---|---|

Molecular Formula |

C19H19BrClNO2 |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

(5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C19H19BrClNO2/c1-22-4-2-11-7-17(21)18(23)9-14(11)16(10-22)15-8-13(20)6-12-3-5-24-19(12)15/h6-9,16,23H,2-5,10H2,1H3/t16-/m0/s1 |

InChI Key |

DIKLCFJDIZFAOM-INIZCTEOSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |

Synonyms |

8-chloro-5-(5'-bromo-2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemifumarate berupipam NNC 22-0010 NNC-22-0010 |

Origin of Product |

United States |

Mechanistic Characterization of Berupipam

Berupipam as a Selective Serotonin (B10506) 5-HT₄ Receptor Agonist

Information regarding this compound's characterization as a selective serotonin 5-HT₄ receptor agonist, including specific ligand binding studies, receptor affinity data, intracellular signaling pathways, functional consequences, and cellular and tissue-level responses to 5-HT₄ receptor activation, is not available in the provided scientific literature.

This compound as a Selective Dopamine (B1211576) D₁ Receptor Antagonist

This compound is well-characterized as a selective antagonist of the dopamine D₁ receptor, belonging to the benzazepine chemical class. nih.goviiab.me

Ligand Binding Studies and Receptor Affinity

This compound, also known as NNC 22-0010, exhibits a high affinity and selectivity for the D₁ receptor in in vitro studies. iiab.mencats.io This high affinity suggests a strong binding interaction with the D₁ receptor. Studies utilizing radiolabeled forms of this compound, specifically [¹¹C]NNC 22-0010 and [⁷⁶Br]NNC 22-0010, have demonstrated rapid uptake of radioactivity in the monkey brain. ncats.io Positron Emission Tomography (PET) experiments revealed striatum-to-cerebellum ratios of 2-2.5 after one hour, indicating preferential binding in dopamine-rich regions like the striatum. ncats.io The binding of these radioligands in the striatum was effectively displaced by SCH-23390, a known selective D₁ receptor antagonist, further confirming this compound's D₁ receptor selectivity and antagonistic activity. ncats.io While the literature consistently describes this compound as having "high affinity and selectivity" for the D₁ receptor, specific numerical Ki or IC₅₀ values for this compound's D₁ receptor binding were not provided in the reviewed sources. iiab.mencats.iotocris.com For comparison, SCH-23390 itself is a potent dopamine D₁ receptor antagonist with Kᵢ values reported at 0.2 nM for D₁ and 0.3 nM for D₅ receptor subtypes. targetmol.cn

Dopaminergic System Modulation and Neurotransmitter Interactions

Dopamine D₁ receptors are the most abundant type of dopamine receptor within the central nervous system, with their highest expression observed in the dorsal striatum (caudate and putamen) and ventral striatum (nucleus accumbens and olfactory tubercle). acnp.org These receptors play a crucial role in regulating various neurological functions, including memory, learning, neuronal growth, the reward system, and locomotor activity. acnp.org Furthermore, D₁ receptors are known to modulate events mediated by dopamine D₂ receptors. acnp.org

Functionally, D₁ receptors are Gs-coupled receptors, meaning their activation leads to the stimulation of neurons through the cyclic AMP-dependent protein kinase pathway. acnp.org As a selective D₁ receptor antagonist, this compound acts by blocking the activity of these receptors. nih.goviiab.me This antagonism would consequently modulate the dopaminergic system by counteracting the effects typically mediated by D₁ receptor activation. Such modulation could impact the aforementioned cognitive, motivational, and motor functions associated with D₁ receptor signaling.

Compound Names and PubChem CIDs

Neurobiological Effects in Preclinical Models

This compound was under investigation for its potential therapeutic effects, particularly in the context of psychotic disorders. wikipedia.orgncats.ioncats.io The rationale for its study in these conditions stems from its role as a dopamine D1 receptor antagonist. Dopamine receptors, including the D1 subtype, play significant roles in various physiological processes, such as mood regulation and cognitive functions. ontosight.ai Antagonism of D1 receptors is a relevant pharmacological strategy for modulating neurobiological pathways implicated in conditions like psychotic disorders. wikipedia.orgncats.ioncats.io

Comprehensive Analysis of this compound's Receptor Selectivity and Polypharmacological Profile

This compound exhibits a notable selectivity for the dopamine D1 receptor. wikipedia.orgncats.ioncats.iowikipedia.org Receptor selectivity refers to the degree to which a drug acts on a specific binding site relative to others, largely influenced by its physicochemical binding to cellular receptors. msdmanuals.commsdmanuals.com The D1 receptor shares a high degree of structural homology with the dopamine D5 receptor. wikipedia.org As a class, benzazepines, which include this compound, generally demonstrate greater selectivity for D1 and D5 receptors compared to the D2-like family of dopamine receptors (D2, D3, D4). wikipedia.org

Polypharmacology, the concept that drugs can interact with multiple targets to achieve their therapeutic actions, is a recognized aspect of drug design. oatext.comnih.gov While this compound is characterized by its selective D1 antagonism, its classification within the benzazepine group suggests a focused polypharmacological profile primarily within the D1-like dopamine receptor family, encompassing D1 and D5 receptors. wikipedia.org This inherent characteristic of benzazepines contributes to understanding this compound's broader receptor interaction landscape.

| Receptor Family | Receptor Subtype | This compound's Activity |

|---|---|---|

| Dopamine Receptors | D1 | Selective Antagonist |

| Dopamine Receptors | D5 | Preferential Selectivity (as a benzazepine) |

| Dopamine Receptors | D2-like (D2, D3, D4) | Lower Affinity/Selectivity (compared to D1/D5) |

Preclinical Pharmacological Investigations of Berupipam

In Vitro Pharmacological Profiling

In vitro pharmacological profiling involves laboratory-based studies using isolated biological components, such as cells, tissues, or enzymes, to assess a compound's fundamental interactions. This profiling aims to identify a compound's selectivity and potential mechanisms of action. europeanpharmaceuticalreview.comresearchgate.netdrugtargetreview.com

Berupipam is characterized as a selective dopamine (B1211576) D1 receptor antagonist. wikipedia.org Receptor binding assays are designed to quantify a compound's affinity for specific receptors, while functional assays evaluate the compound's effect on receptor activity (e.g., agonism or antagonism). europeanpharmaceuticalreview.comresearchgate.netdrugtargetreview.comeurofinsdiscovery.comnih.gov These assays are fundamental for understanding how a drug interacts with its target and off-targets, providing insights into its potential therapeutic effects. researchgate.net While this compound's classification as a selective D1 antagonist is established, detailed data from specific receptor binding affinities or functional assays for this compound were not extensively detailed in the available literature.

Enzyme-mediated interaction studies investigate how a compound affects or is affected by drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. bioivt.commdpi.compharmaron.commdpi.comnih.gov These studies are critical for predicting potential drug-drug interactions and understanding a compound's metabolic fate. bioivt.commdpi.com Metabolism studies, including metabolite characterization and identification, determine the pathways by which a drug is broken down in the body and identify the resulting metabolites. bioivt.compharmaron.com This information is vital for designing subsequent investigations and understanding clearance mechanisms. bioivt.com Specific detailed findings regarding this compound's enzyme-mediated interactions or its metabolic pathways were not available in the provided search results.

In Vivo Efficacy Studies in Disease Models

In vivo efficacy studies utilize living organisms, typically animal models, to evaluate a compound's therapeutic effects in conditions mimicking human diseases. These models provide a more comprehensive understanding of a drug's behavior within a complex biological system. labtoo.comnih.govpharmacologydiscoveryservices.comanabios.commdpi.commdpi.comnih.govmdpi.com

Preclinical research employs various in vivo models to study gastrointestinal disorders, including models for gastric acidity, gastric irritation, gastric ulcers, and gastrointestinal motility. pharmacologydiscoveryservices.com Animal models, such as rats and mice, are commonly used to simulate human gastrointestinal conditions and test potential treatments. labtoo.compharmacologydiscoveryservices.com Other models, including ex vivo segments and artificial gastrointestinal systems, also contribute to understanding drug behavior in the GI tract. labtoo.commdpi.comnih.gov While such models are standard in preclinical development, specific efficacy findings for this compound in gastrointestinal disorder models were not detailed in the available information.

Preclinical investigations into the cardiovascular system often utilize in vivo animal models and ex vivo heart tissue assays to study conditions such as myocardial infarction, coronary artery disease, and arrhythmogenic disorders. anabios.commdpi.comnih.govrsc.orgnih.gov These models help in understanding disease progression, cardiac function, and the response to potential treatments. mdpi.com They allow for the assessment of therapeutic potential and efficacy, as well as the identification of relevant targets. anabios.com However, specific efficacy findings for this compound in cardiovascular system models were not detailed in the available literature.

Other Investigational Disease Models

This compound was primarily investigated for its potential therapeutic applications in the treatment of psychotic disorders. scribd.com As a selective dopamine D1 receptor antagonist, its pharmacological profile suggested its relevance in modulating dopaminergic pathways implicated in such conditions. While other related dopamine D1 receptor antagonists, such as Ecopipam, have been explored for a broader range of indications including Tourette Syndrome, speech disorders, restless legs syndrome, cocaine-related disorders, obesity, and schizophrenia, specific publicly available detailed preclinical investigational disease models beyond psychotic disorders for this compound itself are not extensively documented in the reviewed literature. scribd.comaltasciences.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to elucidate the correlation between a chemical compound's molecular structure and its biological activity. uio.novivoscience.deresearchgate.net These investigations involve systematically modifying the chemical structure of a lead compound, such as this compound, and then assessing how these alterations impact its pharmacological properties, including potency, selectivity, and efficacy. uio.no The insights gained from SAR studies guide medicinal chemists in optimizing compounds to enhance desired biological activities, improve selectivity for specific targets, and potentially reduce toxicity. uio.no

Preclinical Safety and Tolerability Assessment

Preclinical safety and tolerability assessments are a critical phase in drug development, conducted prior to human clinical trials to evaluate the potential adverse effects of a drug candidate and determine a safe starting dose for human administration. altasciences.comnih.govtexilajournal.com These studies are typically performed in various animal models, including both rodent and non-rodent species, to provide a comprehensive understanding of the drug's safety profile. vivoscience.demedwinpublishers.comvivonics-preclinical.comnih.govfrontiersin.orgfda.gov

Key components of preclinical safety assessment generally include:

General Toxicology Studies: These involve single-dose (acute) and repeated-dose toxicity studies to identify target organs of toxicity, characterize dose-response relationships, and determine the No-Observed-Adverse-Effect Level (NOAEL). vivoscience.denih.gov Studies are conducted over various durations depending on the intended clinical trial length. vivoscience.de

Safety Pharmacology Studies: These studies evaluate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions, particularly the cardiovascular, respiratory, and central nervous systems. altasciences.comvivonics-preclinical.comnih.govmousespecifics.comnih.gov For instance, cardiovascular safety assessment often involves monitoring parameters like heart rate, blood pressure, and electrocardiogram (ECG) changes in conscious animals. vivonics-preclinical.commousespecifics.com

Genotoxicity Studies: These assessments determine whether a compound can cause damage to genetic material (DNA), which could lead to mutations or cancer. nih.goveuropa.eu Standard tests include assays for gene mutation and chromosomal aberrations. nih.goveuropa.eu

While this compound was reported to be generally well-tolerated in subsequent clinical trials, with some central nervous system-related side effects and orthostatic hypotension noted, specific detailed preclinical safety and tolerability data, including comprehensive toxicology findings or data tables from animal studies for this compound itself, are not publicly detailed in the reviewed scientific literature. scribd.com Preclinical assessments are crucial for informing the design of early-phase clinical trials and establishing the reasonable safety of a product for initial human testing. altasciences.comtexilajournal.com

Pharmacokinetics and Biotransformation of Berupipam

Absorption and Distribution Studies

Drug absorption refers to the movement of a drug from its site of administration into the bloodstream, while distribution describes its reversible transfer from the bloodstream into the interstitial and intracellular fluids of tissues. For orally administered drugs, permeation across the intestinal epithelium is a prerequisite for successful delivery. wikipedia.org

In vitro and in vivo studies are fundamental for characterizing a drug's absorption. In vitro methods, such as Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays, assess a compound's ability to cross biological membranes, primarily by passive diffusion or via transporter-mediated mechanisms. transcriptionfactor.orgnih.gov These assays help predict oral absorption efficiency and potential sites of absorption along the gastrointestinal tract. nih.gov In vivo absorption studies, often conducted in animal models, provide a more comprehensive understanding of how a drug is absorbed within a living system. wikidata.org

While general methodologies for assessing absorption characteristics are well-established, specific detailed in vitro and in vivo absorption data, such as permeability coefficients or quantitative absorption rates for Berupipam, were not identified in the current literature search.

Tissue distribution studies in preclinical species are vital for understanding where a drug travels within the body and its potential for reaching target sites or accumulating in specific organs. Animal models, including rats, mice, rabbits, dogs, and pigs, are commonly employed for these studies, with the selection based on similarities in pharmacokinetic and physiological parameters to humans. wikidata.orgnih.govmybiosource.comuni.lu

For this compound, studies have indicated its biotransformation to this compound-β-D-glucuronide in various species, including dog, man, mouse, and rat, implying that distribution studies were conducted to identify this metabolite in different biological matrices. fishersci.ie However, specific quantitative data on the tissue distribution profile of this compound (e.g., concentrations in various organs or tissues over time) in preclinical species were not explicitly detailed in the available search results.

Metabolism of this compound

Drug metabolism, primarily occurring in the liver, transforms lipophilic compounds into more water-soluble metabolites, facilitating their excretion from the body. nih.gov This process is largely mediated by enzyme families such as cytochrome P450 (CYP) and UDP-Glucuronosyltransferases (UGTs). transcriptionfactor.org

This compound undergoes biotransformation, with O-glucuronidation identified as a key metabolic pathway. This process involves the conjugation of glucuronic acid to the parent compound. A significant metabolite identified is this compound-β-D-glucuronide, which has been detected in hepatic microsomal fractions from various species, including dog, human, mouse, and rat. fishersci.ie This indicates that glucuronidation is a conserved metabolic route for this compound across these species.

UDP-Glucuronosyltransferases (UGTs) are a superfamily of phase II conjugation enzymes predominantly located in the endoplasmic reticulum of the liver and other tissues. They play a major role in the metabolism and detoxification of numerous endogenous compounds and xenobiotics, including drugs, by catalyzing the addition of glucuronic acid. nih.gov

Studies characterizing the O-glucuronidation of this compound have been conducted using hepatic microsomal fractions from multiple species, including mouse, rat, rabbit, dog, pig, and human. These studies utilized 14C-UDP-glucuronic acid as a cofactor to measure the glucuronidation rate.

The activity of UGTs towards this compound can be influenced by various factors, including pH, detergents, gender, drug-metabolizing enzyme inducers, and age. Notably, detergents such as CHAPS, Tween 20, Triton X-100, and Brij 35 were observed to stimulate the glucuronidation rate in some species. For instance, in rat hepatic microsomes, these detergents could increase the glucuronidation rate by up to 600% of the native activity, with Brij 35 being particularly effective. This stimulation was associated with an increase in both apparent Km and Vmax in rat hepatic microsomes. In contrast, human hepatic microsomes did not show stimulation by detergent treatment. This difference highlights the importance of species-specific considerations in in vitro metabolism studies.

Marked species-dependent differences in UDP-Glucuronosyltransferase activity towards this compound have been observed. The glucuronidation rate varied significantly among the tested species.

Table 1: Relative Glucuronidation Rate of this compound Across Species

| Species | Relative Glucuronidation Rate (General Trend) |

| Mouse | Highest |

| Dog | High |

| Pig | Moderate |

| Rabbit | Moderate |

| Human | Moderate |

| Rat | Lowest |

In human hepatic microsomes, UGT activity exhibited up to a seven-fold variation among individuals. Furthermore, the conjugation of this compound and Odapipam (another dopamine (B1211576) D1 receptor antagonist) was highly correlated in human livers (r = 0.92; n = 20), suggesting that identical UGT isoform(s) are involved in the glucuronidation of both compounds. An age-related decrease in UGT activity was also noted, which was partly attributed to a higher proportion of elderly female donor liver samples in the study. These species and individual variations in UGT activity underscore the complexities in extrapolating preclinical metabolic data to human pharmacokinetics.

Excretion Pathways and Mass Balance Studies

Mass balance studies, also known as human ADME studies, are crucial in drug development to identify and quantify the circulating parent drug and its metabolites, and to elucidate the elimination pathways of the medicinal product. labroots.comyaozh.comnih.gov These studies typically involve administering a radiolabeled compound (e.g., with 14C or 3H) to track the total drug-related material throughout the body. nih.gov The primary objective is to determine the routes and extent of excretion (e.g., renal, biliary, or via expired air) and to ensure a comprehensive recovery of the administered dose. labroots.comnih.govnih.gov

The kidneys are the principal organs for excreting water-soluble substances, while the biliary system contributes to excretion for drugs not reabsorbed from the gastrointestinal tract. msdmanuals.com Drugs with a molecular weight greater than 300 g/mol and possessing both polar and lipophilic groups are more likely to be excreted in bile. msdmanuals.com While mass balance studies aim for high recovery, achieving 100% recovery is rare. nih.gov Acceptable recovery rates typically vary by species, with mean recoveries generally greater in rats and dogs than in humans. nih.gov

Specific detailed research findings and data tables regarding the excretion pathways and mass balance studies of this compound are not publicly available.

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (PopPK) modeling and simulation is an advanced approach used to characterize the variability in drug concentrations within a patient population. allucent.combioivt.com These models use mathematical methods to describe pharmacokinetic data, accounting for both fixed effects (e.g., patient characteristics like age, body weight, gender) and random effects (unexplained variability). allucent.combioivt.comnyalesundresearch.no PopPK analysis is particularly valuable because it can utilize sparse sampling data, making it suitable for studies in diverse patient groups where intensive sampling might not be practical. allucent.com

The objectives of PopPK modeling include identifying influential covariates that may necessitate dose adjustments or changes in drug labeling, quantifying unexplained variability in pharmacokinetics to assess safety risks, and optimizing future clinical trial designs. allucent.comnyalesundresearch.no PopPK models can also be used for simulations to predict drug behavior in various scenarios and to evaluate pharmacokinetic-pharmacodynamic (PK-PD) target attainment. allucent.comnih.gov

Specific detailed research findings and data tables regarding population pharmacokinetic modeling and simulation for this compound are not publicly available.

Clinical Development and Research Findings for Berupipam

Early Phase Clinical Trials (e.g., Phase I)

Early phase clinical trials, particularly Phase I studies, represent the initial human exposure to an investigational drug. These trials are crucial for establishing the drug's preliminary safety, tolerability, and pharmacokinetic profile, as well as gaining initial insights into its pharmacodynamic effects. bioversys.comnih.gov

Study Design Methodologies and Patient Cohort Characterization

Berupipam progressed to Phase 1 clinical trials. wikipedia.org In general, Phase 1 trials are "first-in-human" studies designed to assess how a new treatment behaves in the body and to define its safety limits. nih.gov These studies typically involve a small number of participants, often healthy volunteers, to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME). bioversys.com

For this compound, Phase 1 clinical trials were conducted by Novo Nordisk. While specific detailed methodologies and comprehensive patient cohort characteristics for these trials are not widely published in the available literature, it was reported that the investigational drugs, including NNC 22-0010 (this compound), were generally well-tolerated. wikipedia.org

Clinical Pharmacodynamic Endpoints and Biomarker Assessment

For this compound, it has been noted that in its radiolabeled form, it was studied for use in positron emission tomography (PET) imaging. wikipedia.org This suggests that its ability to bind to its target receptors in the brain could be assessed, which serves as a pharmacodynamic measure. However, specific detailed findings or quantitative biomarker assessments from this compound's clinical trials are not extensively reported in the publicly available information. The main observed effects in Phase 1 trials included restlessness, drowsiness, other central nervous system-related symptoms, and, in some volunteers, moderate orthostatic hypotension at a 50mg dose. wikipedia.org

Investigational Therapeutic Applications in Human Studies

This compound's clinical development was primarily focused on its role as a dopamine (B1211576) D1 receptor antagonist. wikipedia.org However, its potential therapeutic scope, based on its proposed mechanisms, extended to various areas.

Clinical Research in Gastrointestinal Disorders

While some sources have suggested this compound's potential in gastrointestinal disorders, such as constipation or gastroesophageal reflux disease (GERD), attributed to its classification as a serotonin (B10506) 5-HT₄ receptor agonist, the primary clinical development pathway for this compound did not yield reported clinical trial findings specifically for gastrointestinal indications. ontosight.ai The available information focuses on its role as a dopamine D1 antagonist.

Clinical Research in Cognitive and Neuropsychiatric Disorders

This compound was under development for the treatment of psychotic disorders, aligning with its classification as a dopamine D1 receptor antagonist. wikipedia.org Dopamine D1 receptors play a role in various neurological and psychiatric functions, making their antagonism a relevant strategy for conditions involving dopaminergic dysregulation. However, detailed clinical research findings or specific data tables from human studies of this compound in cognitive or neuropsychiatric disorders, beyond the general observations from Phase 1 trials, are not widely documented in the public domain. The development of this compound for these indications was ultimately discontinued (B1498344) after Phase 1. wikipedia.org

Exploratory Clinical Research in Other Indications

Beyond gastrointestinal and neuropsychiatric disorders, some theoretical potential for this compound's investigation in other indications, such as cardiovascular health, has been mentioned, based on the broader influence of serotonin in the body. ontosight.ai However, there are no reported clinical trial findings or detailed research data for this compound in any other exploratory human indications. Its development ceased after early-phase trials. wikipedia.org

Advanced Research Methodologies in Berupipam Studies

In Vivo Model Systems and Methodological Considerations

In vivo studies are indispensable for assessing the pharmacological effects of compounds within a living organism, providing insights into complex physiological interactions, efficacy, and pharmacokinetics that cannot be fully replicated in vitro.

Animal models play a critical role in exploring the pathophysiology of diseases, identifying potential therapeutic targets, and evaluating the efficacy of novel and existing drugs. nih.gov Given Berupipam's development for psychotic disorders, wikipedia.org animal models of schizophrenia are particularly relevant.

Classical animal models used for the pharmacological evaluation of antipsychotic drugs are often based on their ability to impair conditioned avoidance response (CAR) or to reverse behavioral changes induced by psychotomimetic drugs. These psychotomimetic-induced behaviors include stereotypies, hyperlocomotion, and deficits in prepulse inhibition of the startle response. scielo.br Models that interfere with dopamine (B1211576), glutamate, and serotonin (B10506) systems are frequently utilized, as drugs affecting these neurotransmitter systems can induce behavioral alterations that are reversible by antipsychotics. scielo.br

Beyond positive symptoms, other animal tests can predict drug effects on negative and cognitive symptoms, such as assessments of social interaction, object recognition tests, and the Morris water maze. scielo.br Furthermore, potential motor side effects, a common concern with antipsychotics, can be investigated using tests like the catalepsy test and evaluation of vacuous chewing movements (VCMs). scielo.br Rats are frequently chosen for these studies due to their lower cost, which allows for the use of drug-naive animals, simplified protocols, and robust statistical analysis. remedypublications.com

Quantitative bioanalytical techniques are essential for determining the concentrations of drugs and their metabolites in biological fluids (e.g., plasma, urine, tissue homogenates) following in vivo administration. This information is crucial for evaluating bioavailability, bioequivalence, and pharmacokinetic (PK) profiles. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely adopted for both qualitative and quantitative analysis of drug substances, drug products, and biological samples throughout all phases of drug development. researchgate.netresearchgate.netnih.gov LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the precise measurement of compounds and their metabolites even at low concentrations. It is instrumental in evaluating and interpreting pharmacokinetic data, allowing for rapid screening of large compound libraries in early discovery stages. researchgate.netresearchgate.netbioanalysis-zone.com For larger, more complex molecules, hybrid immunocapture LC-MS methods have emerged, combining the specificity of immunoassays with the analytical power of LC-MS for pharmacokinetic profiling. nih.gov

Table 3: Illustrative LC-MS/MS Bioanalytical Data for a Compound

| Time Point (h) | Plasma Concentration (ng/mL) |

| 0.25 | 5.2 |

| 0.5 | 12.8 |

| 1 | 25.1 |

| 2 | 18.5 |

| 4 | 9.3 |

| 8 | 2.7 |

| 24 | 0.1 |

Liquid Scintillation Counting (LSC): While not exclusively an in vivo bioanalytical technique for all compound and metabolite measurements, LSC is the primary method for quantifying radioactivity in samples derived from studies using radiolabeled compounds. If radiolabeled this compound (as used for PET imaging wikipedia.org) were administered in vivo, LSC would be used to measure its distribution, metabolism, and excretion in biological samples (e.g., blood, urine, tissue homogenates). This technique is inherently quantitative, providing direct measurements of radioactive decay events. It underpins the detection in radioligand binding assays (both filtration and SPA methods) giffordbioscience.comnih.gov and can be applied to in vivo samples to track the fate of a radiolabeled drug.

Clinical Research Design and Analytical Principles

Clinical research studies can be broadly categorized as quantitative or qualitative, and further classified as descriptive or analytical. nih.gov Analytical studies, particularly experimental designs like randomized controlled trials, involve interventions and are designed to test hypotheses, providing the most compelling evidence for causality. nih.gov

Key Design Principles:

Randomization: A fundamental principle in experimental clinical trials, randomization is employed to eliminate bias in subject assignment and ensure comparability between treatment groups. nih.govopenaccessjournals.com This helps ensure that any observed differences are attributable to the intervention rather than confounding factors.

Blinding: To mitigate ascertainment bias (where knowledge of treatment assignment influences data collection or assessment), double-blind designs are considered optimal. openaccessjournals.com In such designs, neither the participants nor the researchers involved in data collection are aware of the treatment assignments.

Analytical Principles:

Data analysis in clinical research must accurately reflect the study's design. openaccessjournals.com Important considerations include:

Prospective Definition of Datasets: Analysis datasets, including the primary 'all randomized patients' dataset (adhering to the intention-to-treat principle), must be defined prospectively in the study protocol to prevent selective inclusion of subjects and ensure consistency. openaccessjournals.com

Statistical Techniques: A wide array of statistical methods are applied, including probability distributions, significance testing, confidence intervals, and sample size calculations to ensure adequate power. Measures of association, chi-square tests, stratified and matched analyses, t-tests, non-parametric analyses, analysis of variance (ANOVA), and linear regression are commonly used to analyze clinical data. harvard.edu The focus is on the practical application and interpretation of results, rather than solely on theoretical underpinnings. harvard.edu

Ethical Oversight: All clinical research must adhere to stringent ethical principles, such as those outlined in the Declaration of Helsinki and CIOMS guidelines, and be conducted in accordance with Good Clinical Practice (GCP). who.int This ensures the safety and well-being of human subjects and the integrity and accuracy of the generated data. who.int

Principles of Randomized Controlled Trials and Observational Studies

Randomized Controlled Trials (RCTs) are considered the gold standard in clinical research for evaluating the efficacy and safety of new interventions. totaldiversity.comwikipedia.orgmhmedical.comnih.gov In the context of this compound, an RCT would involve randomly assigning participants to either a group receiving this compound or a control group (e.g., placebo or standard treatment). This randomization is crucial as it minimizes selection bias and allocation bias, ensuring that both known and unknown prognostic factors are balanced across treatment groups. totaldiversity.comwikipedia.org Blinding, where participants and/or researchers are unaware of the assigned treatment, further reduces bias by preventing expectations from influencing outcomes. totaldiversity.comnih.gov The primary goal of an RCT for this compound would have been to compare its effects on specific health-related outcomes against the control, providing robust evidence of its effectiveness under controlled conditions. mhmedical.com

Conversely, observational studies examine the effects of a treatment or condition without formal randomization. npcnow.org These studies can be prospective, collecting data going forward in time, or retrospective, analyzing existing databases. npcnow.org While observational studies offer advantages such as providing a "real-world" glimpse of an intervention's use and often being less costly, particularly when utilizing secondary data analysis, they are inherently more susceptible to biases and confounding factors due to the lack of randomization. npcnow.orgpharmacoepi.orgnih.gov For this compound, observational studies could have complemented RCTs by exploring its use and effects in broader, more diverse patient populations or in situations where RCTs are not feasible. However, they cannot definitively prove cause and effect, instead identifying associations that may warrant further investigation through RCTs. npcnow.org

Pharmacokinetic Study Designs in Human Populations (Standard, Population PK)

Pharmacokinetic (PK) studies are fundamental to understanding how the body handles a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). allucent.comquantics.co.uk For this compound, PK studies would have been critical in characterizing its concentration-time profile in the human body.

Standard Pharmacokinetic Studies: Traditional PK studies typically involve collecting a large number of blood samples (rich data) from a small number of healthy volunteers or patients at fixed intervals. tg.org.aujove.com This allows for the precise determination of individual PK parameters such as clearance, volume of distribution, and half-life. Such studies are usually conducted early in drug development, often in Phase 1, to establish a preliminary understanding of the drug's ADME characteristics.

For this compound, PopPK analysis would have been invaluable for:

Identifying Covariates: Determining how patient characteristics (e.g., age, weight, renal function, genetic factors) influence this compound's PK parameters. tg.org.aujove.comnih.gov

Optimizing Dosing Regimens: Guiding dose selection for different patient subpopulations to achieve optimal exposure and therapeutic effects, especially given its development for psychotic disorders where precise dosing can be critical. allucent.comquantics.co.uktg.org.au

Clinical Trial Simulations: Informing the design of subsequent clinical trials by predicting drug concentration-time profiles for various dosing strategies. allucent.comnih.gov

An illustrative example of PK data collected in a study could include plasma concentrations over time:

| Time (hours) | This compound Plasma Concentration (ng/mL) |

| 0.5 | 15.2 |

| 1 | 28.5 |

| 2 | 42.1 |

| 4 | 35.8 |

| 8 | 21.3 |

| 12 | 10.7 |

| 24 | 3.2 |

This type of data, when analyzed using appropriate PK models, would provide insights into this compound's absorption rate, peak concentration, and elimination half-life.

Statistical Analysis Approaches in Clinical Trial Data (e.g., Intention-to-Treat, Per-Protocol, Missing Data Handling)

Intention-to-Treat (ITT) Analysis: The ITT principle is widely regarded as the gold standard for the primary analysis of randomized controlled trials. coalitionagainsttyphoid.orgnih.govnumberanalytics.comnih.govtaylorandfrancis.com An ITT analysis includes all randomized participants in the statistical analysis, analyzing them according to the group to which they were originally assigned, regardless of whether they completed the study treatment, deviated from the protocol, or withdrew. coalitionagainsttyphoid.orgnih.govnih.gov This approach preserves the prognostic balance achieved through randomization, thereby providing an unbiased estimate of the treatment effect in a real-world setting, where non-adherence and protocol deviations are common. nih.govnih.govyoutube.comwikipedia.org While ITT analysis may sometimes underestimate the magnitude of a treatment effect if there is significant non-adherence, it provides a more conservative and generalizable estimate of the intervention's effectiveness. nih.govnih.govyoutube.com

Per-Protocol (PP) Analysis: In contrast, a PP analysis includes only those participants who strictly adhered to the study protocol, including eligibility criteria, intervention adherence, and outcome assessment. coalitionagainsttyphoid.orgwikipedia.orgnih.govnumberanalytics.comnumberanalytics.com This method aims to provide a clearer picture of the true efficacy of an intervention under ideal conditions, free from the confounding factors introduced by non-adherence. numberanalytics.comnumberanalytics.com However, by excluding non-compliant participants, PP analysis can introduce selection bias and may overestimate the treatment effect, as it loses the benefits of randomization. youtube.comwikipedia.orgnih.gov For clinical trials of this compound, both ITT and PP analyses would typically be performed and reported, with ITT as the primary analysis and PP as a supportive or sensitivity analysis, especially for non-inferiority or equivalence hypotheses. coalitionagainsttyphoid.orgyoutube.com

An illustrative comparison of ITT and PP analysis outcomes might look like this:

| Analysis Type | Participants Included | Outcome (e.g., Symptom Reduction) |

| Intention-to-Treat | All randomized | 25% |

| Per-Protocol | Protocol-adherent | 30% |

This example highlights how PP analysis can show a slightly higher efficacy, reflecting the "ideal" scenario.

Missing Data Handling: Missing data are an unavoidable challenge in clinical trials and can introduce bias and reduce statistical power if not handled appropriately. quanticate.comeuropa.eunih.govembassy.scienceddismart.com Reasons for missing data can vary, including patient withdrawal, treatment failure, adverse events, or loss to follow-up. nih.govddismart.com Regulatory guidelines emphasize the importance of pre-specifying methods for handling missing data in the study protocol. quanticate.comeuropa.eu

Common approaches to handling missing data include:

Complete Case Analysis (CCA): Only includes individuals with no missing data. While simple, it can lead to bias and loss of precision if the proportion of missing data is substantial or if missingness is not completely at random. embassy.science

Last Observation Carried Forward (LOCF): Imputes missing values by carrying forward the last observed value for a participant. This method is generally considered simplistic and can introduce bias, as it assumes no change in outcome after the last observation. wikipedia.org

Multiple Imputation (MI): A more advanced and robust approach that acknowledges the uncertainty of missing data. MI generates multiple plausible values for each missing data point, creating several complete datasets. quanticate.comembassy.science Each dataset is then analyzed, and the results are combined to produce a single, more reliable estimate, providing more robust statistical inferences and reducing bias. quanticate.comembassy.science

Mixed-Effects Models for Repeated Measures (MMRM): A statistical method that can handle missing data under the assumption of "missing at random" (MAR), providing a more accurate approach than single imputation methods. quanticate.com

For this compound's clinical data, the choice of missing data handling method would significantly impact the interpretation of results, necessitating careful consideration and sensitivity analyses to assess the robustness of findings under different assumptions about missingness. europa.eu

Systems Biology, Bioinformatics, and Computational Approaches

Modern drug discovery and development, including the study of compounds like this compound, heavily rely on systems biology, bioinformatics, and computational approaches to enhance efficiency and reduce costs.

Drug Target Identification and Validation Strategies

Drug target identification is the process of finding specific molecular structures, such as proteins or genes, whose modulation can lead to a desired therapeutic effect. technologynetworks.comucl.ac.uk For this compound, identified as a dopamine D1 receptor antagonist, the D1 receptor itself would be the primary target. wikipedia.orgbiocat.com Target validation then confirms the functional role of this identified target in the disease phenotype and assesses the potential benefits of modulating it. technologynetworks.comdanaher.comwjbphs.com

Strategies employed in target identification and validation include:

Genetic Research: Utilizing genome-wide association studies (GWAS), genomic sequencing, and functional genomics to understand disease genetics and potential targets. wjbphs.com

Transcriptomics and Proteomics: Analyzing gene and protein expression patterns to identify dysregulated targets in disease states. wjbphs.com

Literature Review and Public Databases: Many targets are initially identified through existing scientific literature and public databases like DrugBank. technologynetworks.com

Target Deconvolution vs. Target Discovery: Target deconvolution identifies the target retrospectively for an efficacious drug, while target discovery identifies a new target first, then screens compound libraries. technologynetworks.com

Validation techniques include:

In Vitro and In Vivo Validation: Using cell-based assays (e.g., Cellular Thermal Shift Assay - CETSA) to measure drug-target interactions and observe phenotypic effects in controlled settings. ucl.ac.ukdanaher.com In vivo studies in animal models, often involving gene knockouts or RNA interference, can further elucidate target function by mimicking the effect of drug modulation. technologynetworks.comdanaher.comwjbphs.com

Druggability and Assayability Assessment: Evaluating the target's 3D structure and properties to determine if it can bind to small molecules and if assays can be developed for high-throughput screening. technologynetworks.comucl.ac.uk

Genetic Validation: Manipulating genetic information to demonstrate that the presence or absence of a gene directly influences a disease phenotype or treatment response. ucl.ac.ukwjbphs.com

For this compound, the identification of the dopamine D1 receptor as its target would have been followed by extensive validation experiments to confirm its role in psychotic disorders and to ensure that modulating this receptor produced the desired therapeutic effect.

In Silico Modeling for Compound Activity Prediction

In silico modeling, or computational modeling, plays a crucial role in drug discovery by predicting compound activity and interactions without the need for extensive wet-lab experiments. This approach is particularly valuable for optimizing lead compounds and prioritizing candidates for further experimental validation.

Key applications in the context of this compound studies would include:

Virtual Screening: Using computational methods to screen large libraries of compounds against a specific drug target (like the D1 receptor) to identify potential binders or modulators. This can involve techniques like molecular docking, which predicts how a compound will bind to a target protein.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate a compound's chemical structure with its biological activity. For this compound and its analogs, QSAR models could predict the potency of new compounds in binding to the D1 receptor based on their structural features, guiding the synthesis of more effective compounds.

Pharmacophore Modeling: Identifying the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are required for its interaction with a target. This helps design new compounds with improved activity.

Molecular Dynamics Simulations: Simulating the movement of atoms and molecules over time to understand the dynamic interactions between this compound and its target receptor, providing insights into binding mechanisms and conformational changes.

ADME/Toxicity Prediction: While outside the scope of "activity prediction" as strictly defined by the prompt, in silico methods are also widely used to predict a compound's ADME properties and potential toxicity, which are crucial for drug development.

An illustrative table showing predicted compound activity based on in silico modeling:

| Compound Name | Predicted D1 Receptor Binding Affinity (Ki, nM) |

| This compound | 5.0 |

| Analog A | 2.8 |

| Analog B | 12.5 |

| Analog C | 4.1 |

This table would represent the output of computational models predicting the strength of binding of this compound and its hypothetical analogs to the dopamine D1 receptor, guiding further synthesis and experimental validation. The integration of these computational methods with experimental data accelerates the optimization of compounds like this compound, leading to more efficient drug discovery.

Future Perspectives and Research Gaps for Berupipam

Re-evaluation of Berupipam's Therapeutic Potential in Light of Emerging Science

This compound (NNC 22-0010) was initially investigated as a dopamine (B1211576) D1 receptor antagonist for psychotic disorders. uni.lu While its development did not proceed beyond Phase 1, contemporary understanding of dopamine receptor pharmacology and the role of D1 receptors in various neurological and psychiatric conditions warrants a fresh look at this compound. Emerging science, including the elucidation of novel Cryo-Electron Microscopy (Cryo-EM) structures of the D1 dopamine receptor, has provided unprecedented insights into receptor topology and ligand binding mechanisms. wikidoc.org These structural revelations offer templates for designing highly selective therapeutics and could potentially reveal new binding sites or allosteric modulation opportunities for existing compounds like this compound. wikidoc.org

Furthermore, the broader landscape of D1 receptor antagonists has seen varied outcomes. For instance, Ecopipam (SCH-39166), another selective D1/D5 antagonist, has been explored for a range of indications beyond psychosis, including Tourette syndrome, cocaine abuse, obesity, and pathological gambling, demonstrating efficacy in some of these conditions. wikidoc.org This diverse clinical exploration of related D1 antagonists suggests that this compound's therapeutic utility might extend beyond its initial target indication. Re-evaluating this compound within the context of these expanded D1 receptor roles and with the aid of advanced structural insights could uncover novel therapeutic applications.

Unexplored Pharmacological Actions and Receptor Interactions

As a selective dopamine D1 receptor antagonist, this compound's primary mechanism of action involves blocking D1 receptors. uni.lu However, the intricate nature of drug-receptor interactions suggests that its pharmacological profile might encompass unexplored facets. Understanding drug-receptor interactions is fundamental to pharmacology, influencing both efficacy and safety. Beyond simple orthosteric antagonism, drugs can exhibit complex interactions such as allosteric modulation, where binding at a site distinct from the primary ligand-binding site alters receptor function, or biased signaling, where a ligand preferentially activates certain intracellular signaling pathways over others.

Future research could employ advanced pharmacological assays to thoroughly characterize this compound's binding kinetics, affinity, and selectivity across the entire dopamine receptor family (D1, D2, D3, D4, D5) and potentially other neurotransmitter systems. Investigating potential allosteric sites on the D1 receptor or identifying any biased signaling properties of this compound could reveal novel therapeutic mechanisms not considered during its initial development. Such detailed characterization could provide a more comprehensive understanding of its effects and guide its application in conditions where specific D1 receptor modulation, or modulation of related pathways, is desired.

Strategies for Addressing Historical Development Challenges

This compound's development was halted after Phase 1 clinical trials. uni.lu While specific reasons for discontinuation are not extensively detailed in publicly available literature, general challenges in early-phase drug development often include issues related to pharmacokinetics, efficacy, or dose-limiting side effects. This compound was reported to be generally well-tolerated, but side effects such as restlessness, drowsiness, other central nervous system-related symptoms, and orthostatic hypotension were noted. uni.lu

Addressing these historical challenges would involve several modern strategies. Advanced pharmacokinetic and pharmacodynamic modeling could optimize dosing regimens to minimize adverse effects while maintaining therapeutic concentrations. Improved patient stratification, guided by biomarkers, could identify patient populations more likely to respond positively to D1 antagonism and less prone to specific side effects. Furthermore, novel drug delivery systems, including controlled-release formulations, could be explored to improve the compound's pharmacokinetic profile, potentially mitigating peak plasma concentration-related side effects and enhancing patient compliance. Re-evaluating the compound's stability and formulation properties with contemporary pharmaceutical techniques could also overcome manufacturing or stability issues that might have contributed to its earlier discontinuation.

Potential for Repurposing or Combination Therapies

The concept of drug repurposing, which involves identifying new therapeutic uses for existing or abandoned drugs, offers a cost-effective and accelerated path for drug development, especially for compounds with known safety and pharmacokinetic profiles. Given this compound's established D1 receptor antagonism and its Phase 1 clinical exposure, it is a strong candidate for repurposing. Areas where D1 receptor modulation plays a role, such as cognitive deficits in neurological disorders, certain forms of addiction, or movement disorders, could be explored. The experience with Ecopipam, which has been investigated for conditions like Tourette syndrome and cocaine abuse, provides a precedent for exploring diverse indications for D1 antagonists. wikidoc.org

Beyond monotherapy, this compound could be considered for combination therapies. Combination regimens offer several advantages, including synergistic effects, reduced emergence of drug resistance, and the potential to lower individual drug dosages, thereby attenuating toxicity. For example, in conditions where multiple pathways contribute to disease pathology, this compound's D1 antagonism could be combined with agents targeting other mechanisms to achieve a more robust and sustained therapeutic outcome. The design of such combination therapies would necessitate rigorous preclinical and clinical investigation to identify optimal synergistic interactions and to ensure favorable safety profiles.

Advanced Research Technologies for Comprehensive Characterization

Comprehensive characterization of this compound in the current scientific landscape would heavily leverage advanced research technologies. These technologies can provide detailed insights into its molecular interactions, metabolic fate, and cellular effects.

Key technologies include:

Cryo-Electron Microscopy (Cryo-EM): This technique is revolutionizing structural biology by enabling the determination of high-resolution structures of proteins and protein-ligand complexes. Applying Cryo-EM to study this compound's interaction with the D1 receptor could provide atomic-level details of its binding mode, conformational changes induced upon binding, and the precise determinants of its selectivity. This structural information is invaluable for rational drug design and optimization. wikidoc.org

Liquid Chromatography-Mass Spectrometry (LC/MS) based Metabolomics: LC/MS platforms are crucial for identifying and quantifying small molecules in biological samples. Metabolomics studies with this compound could elucidate its metabolic pathways, identify active metabolites, and uncover potential biomarkers of its pharmacological activity or toxicity. This detailed metabolic profiling can inform drug disposition and guide future modifications.

Computational Modeling and Simulation: Advanced computational techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can predict and analyze drug-receptor interactions with high precision. These tools can be used to refine hypotheses derived from experimental data, design novel this compound analogs with improved properties, and predict potential off-target interactions.

These technologies, when applied comprehensively, can significantly enhance the understanding of this compound's fundamental properties, potentially unlocking its latent therapeutic value and guiding its re-entry into the drug development pipeline.

Q & A

Q. What structural and pharmacological characteristics define Berupipam as a dopamine antagonist?

Methodological Answer:

this compound (C19H19BrClNO2) is a benzazepine-derived antipsychotic with a molecular structure featuring a brominated benzofuranyl group and a piperidine moiety, as illustrated by its SMILES notation: BRC1CC(C2CN(CCC3C2CC(O)C(Cl)C3)C)C2OCCC2C1 . Its dopamine antagonism arises from competitive binding to D2/D3 receptors, a mechanism shared with structurally similar agents like nemonapride and sulpiride . Researchers should use crystallography or NMR spectroscopy to validate its conformation and docking simulations to map receptor interactions.

Comparative Table: this compound vs. Related Antipsychotics

| Property | This compound | Nemonapride | Sulpiride |

|---|---|---|---|

| Molecular Formula | C19H19BrClNO2 | C21H26ClN3O2 | C15H23N3O4S |

| Primary Target | D2/D3 Receptors | D2/D3 Receptors | D2/D4 Receptors |

| Regulatory Identifier | FDA: FW0Z2U7O23 | FDA: Q88T5P3444 | FDA: 7MNE9M8287 |

| Key Structural Motif | Bromobenzofuran | Benzamide | Sulfonamide |

| Sources: |

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antipsychotic efficacy?

Methodological Answer: Standardized receptor binding assays using radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) in transfected HEK293 cells or striatal tissue homogenates are critical. Competitive inhibition curves should be generated to calculate IC50 and Ki values, with strict controls for nonspecific binding . Parallel assays for off-target activity (e.g., serotonin 5-HT2A, histamine H1 receptors) are advised to assess selectivity. Researchers must adhere to reproducibility guidelines, including triplicate measurements and blinded data analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

Methodological Answer: Discrepancies in binding data often stem from methodological variability (e.g., cell line differences, ligand concentrations, assay temperatures). To address this:

- Standardize Protocols: Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions across labs.

- Control Variables: Document temperature (e.g., 25°C vs. 37°C) and incubation times rigorously .

- Meta-Analysis: Apply statistical tools like random-effects models to harmonize data from disparate studies, adjusting for covariates such as pH or membrane preparation methods .

Q. What experimental design considerations are critical for longitudinal studies on this compound’s efficacy in treatment-resistant schizophrenia?

Methodological Answer: A robust longitudinal design should:

- Define PICOT Parameters: Population (e.g., DSM-5-diagnosed, refractory patients), Intervention (dose titration), Comparison (placebo/active control), Outcome (PANSS score reduction), Timeframe (6–12 months) .

- Address Ethical and Feasibility Factors: Ensure sample size adequacy (power ≥0.8) via G*Power software and obtain IRB approval for blinding protocols .

- Mitigate Confounders: Stratify participants by baseline biomarker profiles (e.g., plasma homovanillic acid levels) to control for metabolic variability .

Q. How should dose-response relationships for this compound be modeled in preclinical neurobehavioral studies?

Methodological Answer: Employ nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability in pharmacokinetic/pharmacodynamic (PK/PD) profiles. Key steps include:

- Dose Range: Test 3–5 log-spaced doses in rodent models, monitoring locomotor activity (open-field test) and catalepsy (bar test) .

- Data Integration: Combine plasma concentration data (via LC-MS/MS) with behavioral outcomes to construct Emax models .

- Contradiction Analysis: Use TRIZ principles to identify and resolve technical contradictions (e.g., efficacy vs. sedation) through parameter optimization .

Q. Methodological Guidelines for Rigor

- Literature Review: Prioritize Scopus-indexed studies for benchmarking structural and pharmacological data .

- Data Validation: Cross-reference this compound’s NIH Compound ID (66002) and FDA Unique Ingredient Identifier (FW0Z2U7O23) to ensure regulatory consistency .

- Ethical Compliance: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.